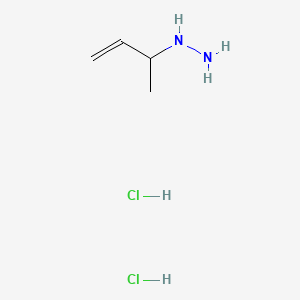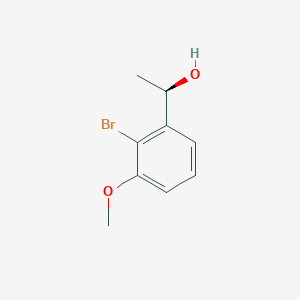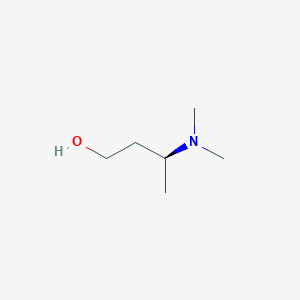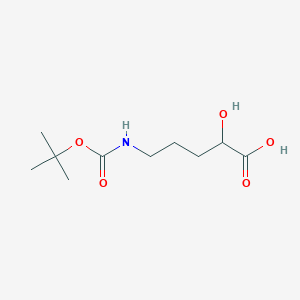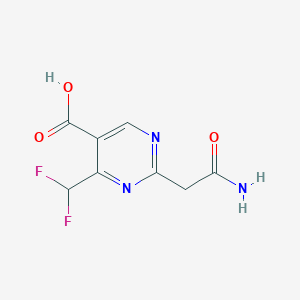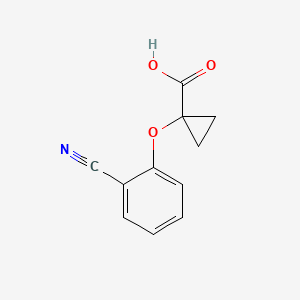
4-chloro-N-methyl-2-(trifluoromethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring, with the addition of a hydrochloride group. Its molecular formula is C8H8ClF3N2, and it is often used in organic synthesis and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 4-chloro-2-(trifluoromethyl)aniline, is nitrated to introduce a nitro group.
Methylation: The amino group is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
科学研究应用
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets .
相似化合物的比较
Similar Compounds
4-chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the methyl group and hydrochloride addition.
4-(trifluoromethyl)aniline: Lacks both the chloro and methyl groups.
2-chloro-4-(trifluoromethyl)aniline: Different positioning of the chloro and trifluoromethyl groups.
Uniqueness
4-chloro-N-methyl-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of all three functional groups (chloro, methyl, and trifluoromethyl) along with the hydrochloride addition. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
属性
分子式 |
C8H8Cl2F3N |
|---|---|
分子量 |
246.05 g/mol |
IUPAC 名称 |
4-chloro-N-methyl-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(9)4-6(7)8(10,11)12;/h2-4,13H,1H3;1H |
InChI 键 |
PTIQOGYZHIKBIO-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)Cl)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


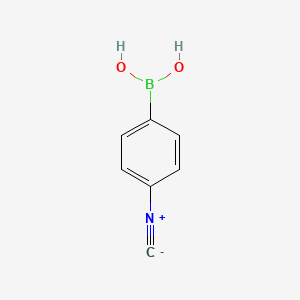
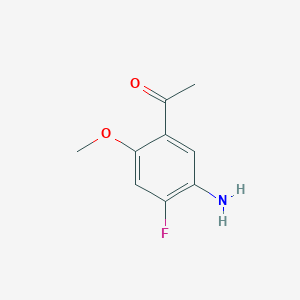
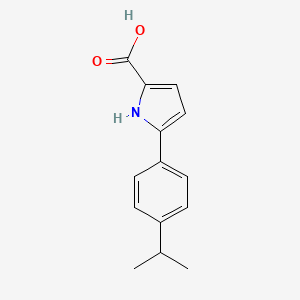
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)

![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
